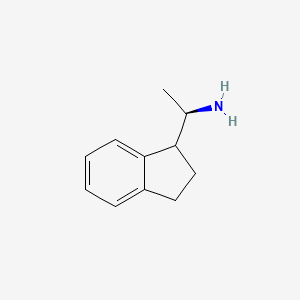
(1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine is an organic compound that belongs to the class of amines This compound features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, attached to an ethanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Indane Ring: This can be achieved through cyclization reactions starting from suitable precursors such as phenylacetic acid derivatives.
Introduction of the Ethanamine Group: This step often involves the reduction of a corresponding nitro or nitrile precursor to form the amine group.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce nitro or nitrile groups.
Grignard Reactions: Utilizing Grignard reagents to introduce the ethanamine group.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Indanone derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its amine functionality.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Receptor Binding: Investigated for binding to specific biological receptors.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use as therapeutic agents for various diseases.
Industry
Material Science: Used in the synthesis of materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
作用机制
The mechanism of action of (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
(1r)-1-(2,3-Dihydro-1h-inden-1-yl)propan-1-amine: Similar structure with a propanamine group.
(1r)-1-(2,3-Dihydro-1h-inden-1-yl)butan-1-amine: Similar structure with a butanamine group.
Uniqueness
Structural Features: The specific arrangement of the indane moiety and ethanamine group.
Reactivity: Unique reactivity patterns due to the presence of the amine group.
Applications: Distinct applications in medicinal chemistry and organic synthesis.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m1/s1 |
InChI 键 |
DLJPRXRMICOAPF-HNHGDDPOSA-N |
手性 SMILES |
C[C@H](C1CCC2=CC=CC=C12)N |
规范 SMILES |
CC(C1CCC2=CC=CC=C12)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


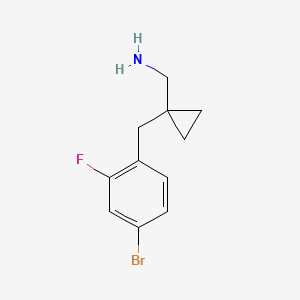
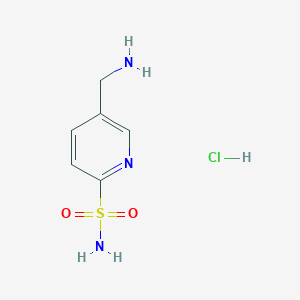
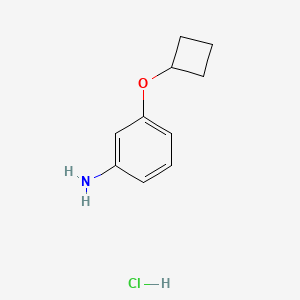
aminehydrochloride](/img/structure/B13588867.png)
![tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
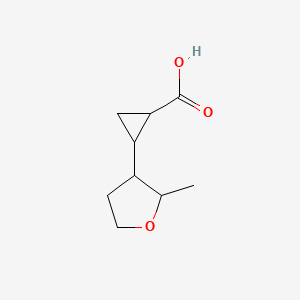
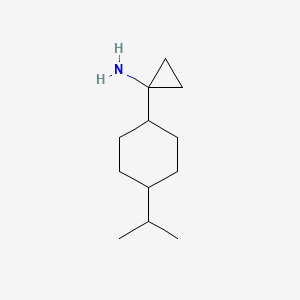
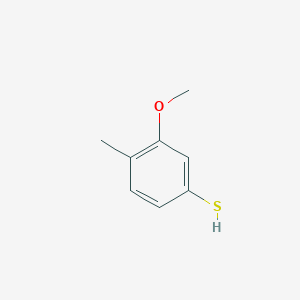
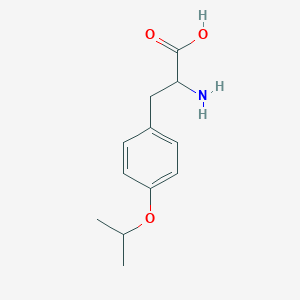
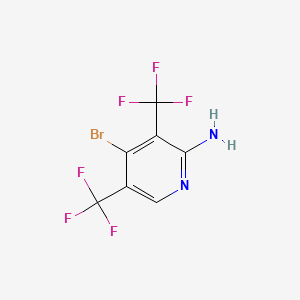
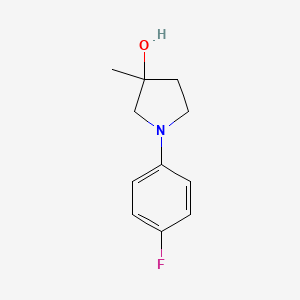
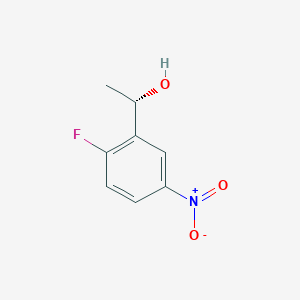
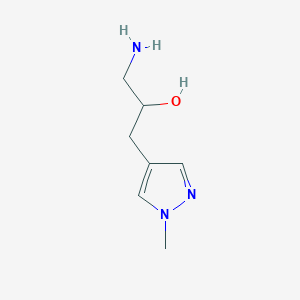
![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
